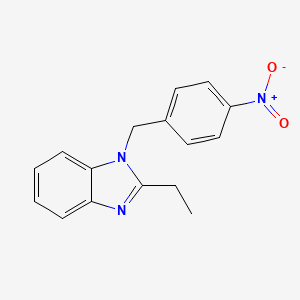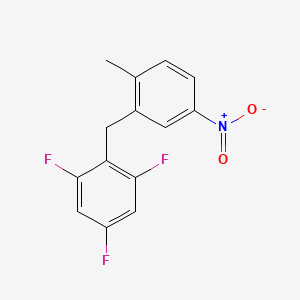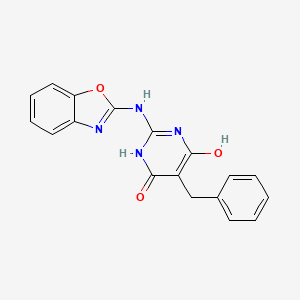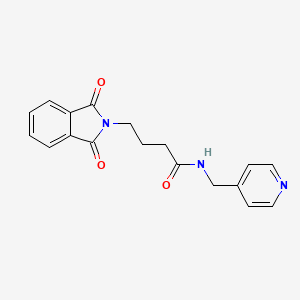![molecular formula C20H23N3O7 B5740827 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide, also known as NTBC, is a small molecule inhibitor that has been widely used in scientific research for the treatment of hereditary tyrosinemia type 1 (HT1). HT1 is a rare metabolic disorder characterized by the deficiency of fumarylacetoacetate hydrolase (FAH) enzyme, which leads to the accumulation of toxic metabolites in the liver. NTBC has been shown to improve the symptoms of HT1 by inhibiting the production of toxic metabolites, making it an important tool for studying the disease and developing new treatments.
Mécanisme D'action
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide acts as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA). Inhibition of HPPD leads to a decrease in the production of toxic metabolites that accumulate in HT1 patients, thereby improving their symptoms.
Biochemical and physiological effects:
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to improve liver function and reduce the accumulation of toxic metabolites in HT1 patients. It has also been shown to reduce the risk of liver cancer in HT1 patients and improve their quality of life. In addition, 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is a highly specific and potent inhibitor of HPPD, making it an ideal tool for studying the biochemical and physiological effects of FAH deficiency. However, its use in lab experiments is limited by its high cost and potential toxicity at high doses. In addition, the long-term effects of 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide on liver function and other organs are still not fully understood.
Orientations Futures
Future research on 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide should focus on developing new treatments for HT1 that are more effective and have fewer side effects. This could involve the development of alternative inhibitors of HPPD or the use of gene therapy to restore FAH activity in HT1 patients. In addition, 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide could be further studied for its potential therapeutic effects in other diseases, such as cancer, diabetes, and neurodegenerative disorders.
Méthodes De Synthèse
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 3-nitrophthalic anhydride with 3,4,5-triethoxybenzoic acid, followed by the addition of a carboximidamide group. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been extensively used in scientific research to study the biochemical and physiological effects of FAH deficiency and to develop new treatments for HT1. It has also been used to study the role of tyrosine metabolism in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O7/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20(24)30-22-19(21)13-8-7-9-15(10-13)23(25)26/h7-12H,4-6H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIDIILGIYAXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)
![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)


![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)

![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)


![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)

![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)